molecular formula C19H28NOP B3026677 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole CAS No. 1053658-91-5

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole

Cat. No.: B3026677
CAS No.: 1053658-91-5
M. Wt: 317.4
InChI Key: JALZQSOGOMZLEK-UHFFFAOYSA-N
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Description

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: is an organophosphorus compound that features a pyrrole ring substituted with a methoxyphenyl group and a di-tert-butylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Phosphination: The di-tert-butylphosphino group is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with di-tert-butylphosphine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The phosphino group can be oxidized to form phosphine oxides.

    Reduction: The methoxyphenyl group can be reduced to form the corresponding phenol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole has several scientific research applications, including:

    Catalysis: It can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It may serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, influencing the electronic and steric environment of the metal and thereby affecting the catalytic activity. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it is part of, potentially involving interactions with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.

    2-(Di-tert-butylphosphino)-1-(4-methoxyphenyl)-1H-pyrrole: Similar structure with the methoxy group in a different position, which can influence its electronic properties and reactivity.

Uniqueness

2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is unique due to the specific positioning of the methoxy group, which can significantly influence its electronic properties and reactivity compared to other similar compounds. This unique structure makes it particularly valuable in certain catalytic and material science applications.

Properties

IUPAC Name

ditert-butyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NOP/c1-18(2,3)22(19(4,5)6)17-13-10-14-20(17)15-11-8-9-12-16(15)21-7/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALZQSOGOMZLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677355
Record name 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-91-5
Record name 2-(Di-tert-butylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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